pFHHSiD

説明

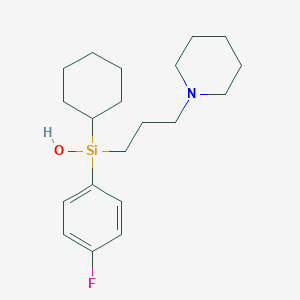

パラフルオロヘキサヒドロシラジフェニドール(一般的にp-F-HHSiDと呼ばれる)は、分子式C20H32FNOSiの合成化学化合物です。 これは、特にM3サブタイプであるムスカリン受容体に対する選択的拮抗作用で知られています .

科学的研究の応用

Para-fluorohexahydrosiladifenidol has several scientific research applications:

Chemistry: It is used as a selective antagonist in studies involving muscarinic receptors.

Biology: The compound is employed in research on cellular signaling pathways and receptor interactions.

Medicine: It has potential therapeutic applications in the treatment of diseases involving muscarinic receptors.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

作用機序

パラフルオロヘキサヒドロシラジフェニドールは、特にM3サブタイプであるムスカリン受容体に選択的に結合することによってその効果を発揮します。この結合は、神経伝達物質であるアセチルコリンの作用を阻害し、それによってさまざまな生理学的プロセスを調節します。 M3受容体に対するこの化合物の選択性は、受容体機能の研究と標的療法の開発において貴重なツールとなっています .

類似化合物の比較

類似化合物

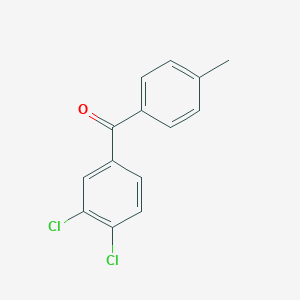

ヘキサヒドロシラジフェニドール (HHSiD): パラフルオロヘキサヒドロシラジフェニドールの母体化合物であり、ムスカリン受容体拮抗作用で知られています。

4-ジフェニルアセトキシ-N-メチルピペリジンメチオジド (4-DAMP): 同様の特性を持つもう1つのムスカリン受容体拮抗剤.

ユニークさ

パラフルオロヘキサヒドロシラジフェニドールは、M3ムスカリン受容体に対する高い選択性を持つため、他の類似化合物とは異なります。 この選択性は、M3受容体機能と関連する治療的用途に焦点を当てた研究で特に役立ちます .

準備方法

合成経路と反応条件

パラフルオロヘキサヒドロシラジフェニドールの合成には、シクロヘキシル(4-フルオロフェニル)[3-(1-ピペリジニル)プロピル]シラノールを適切な試薬と反応させる必要があります。 この調製には、通常、反応を促進するために溶媒と触媒を使用する必要があります .

工業生産方法

パラフルオロヘキサヒドロシラジフェニドールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために、反応条件を最適化する必要があります。 これには、連続フローリアクターや自動化システムなどの高度な技術を使用して、一貫性と効率を維持することが含まれる場合があります .

化学反応の分析

反応の種類

パラフルオロヘキサヒドロシラジフェニドールは、次のようなさまざまな化学反応を起こします。

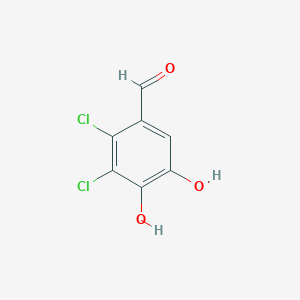

酸化: 特定の条件下で、この化合物を酸化して対応する酸化物を生成することができます。

還元: 還元反応により、化合物をさまざまな還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまなフッ素化誘導体を生成する可能性があります .

科学研究への応用

パラフルオロヘキサヒドロシラジフェニドールには、いくつかの科学研究への応用があります。

化学: ムスカリン受容体を含む研究で、選択的拮抗剤として使用されます。

生物学: この化合物は、細胞シグナル伝達経路と受容体相互作用の研究に使用されます。

医学: ムスカリン受容体を含む疾患の治療に、潜在的な治療効果があります。

類似化合物との比較

Similar Compounds

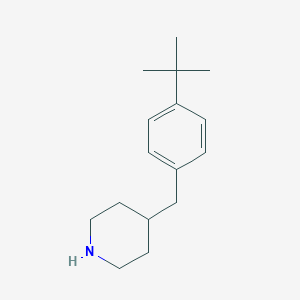

Hexahydrosiladifenidol (HHSiD): The parent compound of para-fluorohexahydrosiladifenidol, known for its muscarinic receptor antagonistic properties.

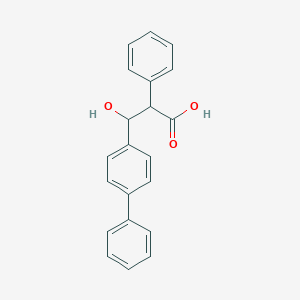

4-Diphenylacetoxy-N-methyl piperidine methiodide (4-DAMP): Another muscarinic receptor antagonist with similar properties.

Uniqueness

Para-fluorohexahydrosiladifenidol is unique due to its high selectivity for M3 muscarinic receptors, which distinguishes it from other similar compounds. This selectivity makes it particularly useful in research focused on M3 receptor functions and related therapeutic applications .

特性

IUPAC Name |

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSZQJHTFRQUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32FNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922113 | |

| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116679-83-5 | |

| Record name | 4-Fluorohexahydrosiladifenidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROHEXAHYDROSILADIFENIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of p-F-HHSiD?

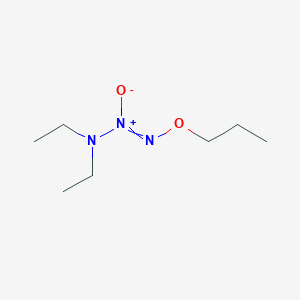

A1: p-F-HHSiD acts as a competitive antagonist at muscarinic receptors. [1, 2, 4, 5, 7-10, 13, 16, 18-21, 23] This means it binds to the receptor, preventing the binding of endogenous agonists like acetylcholine, and thus, inhibiting downstream signaling events.

Q2: Which muscarinic receptor subtypes does p-F-HHSiD primarily target?

A2: While initially characterized as an M1-selective antagonist, [] subsequent studies revealed that p-F-HHSiD demonstrates varying affinities for muscarinic receptor subtypes depending on the tissue or species studied. It consistently shows higher affinity for M3 receptors compared to M2 receptors, but its selectivity for M1 versus M3 can be inconsistent. [1, 2, 4-6, 8-10, 13, 16, 18-21, 23]

Q3: What are the downstream consequences of p-F-HHSiD binding to muscarinic receptors in different tissues?

A3: The effects of p-F-HHSiD vary depending on the muscarinic receptor subtype and the tissue involved:

- Smooth muscle: p-F-HHSiD inhibits acetylcholine-induced contractions in various smooth muscle preparations, including the ileum, [, , , , ] trachea, [, ] oesophagus, [] bladder, [, , ] and blood vessels. [, , , , , ]

- Glands: p-F-HHSiD inhibits acetylcholine-induced secretion in glands, such as salivary glands [] and gastric glands. []

- Central Nervous System: p-F-HHSiD has been implicated in altering sleep architecture, particularly affecting slow-wave sleep. [, ]

Q4: What is the molecular formula and weight of p-F-HHSiD?

A4: Unfortunately, this specific information is not provided in the set of scientific papers provided.

Q5: Is there any spectroscopic data available for p-F-HHSiD?

A5: The provided research papers do not delve into detailed spectroscopic characterization of p-F-HHSiD.

Q6: How does the sila-substitution in p-F-HHSiD (compared to its carbon analog) affect its muscarinic receptor affinity?

A6: Studies comparing p-F-HHSiD to its carbon analog, p-F-HHD, demonstrate that sila-substitution generally enhances affinity for all muscarinic receptor subtypes, particularly M3 and M5. []

Q7: What is the impact of modifying the cyclic amino group in p-F-HHSiD on its antimuscarinic properties?

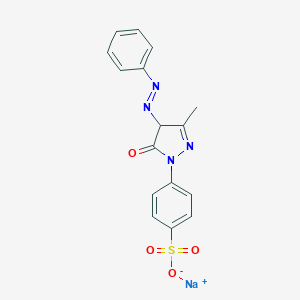

A7: Replacing the piperidine ring of p-F-HHSiD with pyrrolidine or hexamethylenimine moieties leads to compounds with higher affinity for M1 and M3 receptors but lower affinity for M2 receptors. This modification shifts the selectivity profile to M1/M3 > M2, similar to p-F-HHD. []

Q8: How does quaternization of the piperidine nitrogen in p-F-HHSiD influence its receptor subtype selectivity?

A8: Quaternization of p-F-HHSiD, yielding its methiodide derivative, significantly increases affinity for M1 receptors while reducing affinity for M2 and M3 receptors. [] This modification enhances M1 selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate](/img/structure/B37647.png)

![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)

![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)

![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)

![2-[Ethyl(methyl)amino]acetamide](/img/structure/B37658.png)

![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)

![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)